(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
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Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . Another method involves a gold-catalyzed oxidation of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo [1,2- a ]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines involves an imidazole ring fused with a pyridine moiety . The majority of imidazo [1,2- a ]pyridine-based drugs are C-3 functionalized .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the condensation of 2-aminopyridines with α-bromoketones , and a gold-catalyzed oxidation of terminal alkynes to generate glyoxals .Mechanism of Action
While the specific mechanism of action for “(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide” is not available, imidazo[1,2-a]pyridines have been described as having various biological activities, including acting as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Properties
IUPAC Name |
(E)-2-cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-20-18(23)14(12-19)11-15-17(13-7-3-2-4-8-13)21-16-9-5-6-10-22(15)16/h2-11H,1H3,(H,20,23)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJIVXJTNBDVFS-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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